

# Dalzanemdor's Impact on Cognitive Function: A Meta-Analysis of Published Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Dalzanemdor |           |
| Cat. No.:            | B11931302   | Get Quote |

An objective review of the clinical trial landscape for the investigational NMDA receptor modulator, **Dalzanemdor** (formerly SAGE-718), reveals a challenging development path. Despite early promise in open-label studies, the compound has failed to meet primary cognitive endpoints in three separate Phase 2 placebo-controlled trials for Parkinson's disease, Alzheimer's disease, and Huntington's disease, leading to the discontinuation of its development for these indications.

This comprehensive guide synthesizes the available data from all published research on **Dalzanemdor** and its effects on cognitive function. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the clinical evidence surrounding this compound.

#### **Mechanism of Action**

**Dalzanemdor** is a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor. NMDA receptors are critical for synaptic plasticity, learning, and memory. By binding to an allosteric site, **Dalzanemdor** was designed to enhance the receptor's response to the endogenous agonist glutamate, thereby potentiating NMDA receptor signaling. The hypothesized mechanism aimed to address the NMDA receptor hypofunction believed to contribute to cognitive impairment in various neurodegenerative disorders.





Click to download full resolution via product page

Figure 1: Proposed Mechanism of Action of Dalzanemdor.

# **Summary of Clinical Trials on Cognitive Function**

The clinical development of **Dalzanemdor** for cognitive impairment spanned several neurodegenerative diseases. While initial open-label studies showed encouraging signals, these findings were not replicated in subsequent, more rigorous placebo-controlled trials.



| Trial Name                     | Phase | Indication                                                       | Number of<br>Participants | Primary<br>Cognitive<br>Endpoint                                          | Outcome<br>Summary                                                                                                                                           |
|--------------------------------|-------|------------------------------------------------------------------|---------------------------|---------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------|
| PRECEDENT<br>(NCT053189<br>37) | 2     | Parkinson's<br>Disease (Mild<br>Cognitive<br>Impairment)         | 86                        | Wechsler<br>Adult<br>Intelligence<br>Scale-IV<br>(WAIS-IV)<br>Coding Test | Did not meet primary endpoint. No statistically significant improvement compared to placebo.[1] Development for Parkinson's disease was discontinued.        |
| LIGHTWAVE<br>(NCT056196<br>92) | 2     | Alzheimer's Disease (Mild Cognitive Impairment or Mild Dementia) | 174                       | Wechsler<br>Adult<br>Intelligence<br>Scale-IV<br>(WAIS-IV)<br>Coding Test | Did not meet primary endpoint. No statistically significant improvement compared to placebo.[2][3] Development for Alzheimer's disease was discontinued. [2] |
| DIMENSION<br>(NCT051071<br>28) | 2     | Huntington's Disease (Cognitive Impairment)                      | 189                       | Symbol Digit<br>Modalities<br>Test (SDMT)                                 | Did not meet<br>primary<br>endpoint. No<br>statistically<br>significant or<br>clinically                                                                     |



|                               |                    |                                                                  |    |                            | meaningful differences compared to placebo.[4][5] Further development of Dalzanemdor was halted.[4]                                                                                 |
|-------------------------------|--------------------|------------------------------------------------------------------|----|----------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| LUMINARY<br>(NCT046026<br>24) | 2 (Open-<br>Label) | Alzheimer's Disease (Mild Cognitive Impairment or Mild Dementia) | 26 | Safety and<br>Tolerability | Showed a statistically significant 2.3-point improvement in Montreal Cognitive Assessment (MoCA) scores from baseline at day 28.[4] However, the study lacked a placebo control.[2] |
| PARADIGM<br>(NCT044760<br>17) | 2 (Open-<br>Label) | Parkinson's<br>Disease (Mild<br>Cognitive<br>Impairment)         | 11 | Not specified              | Early data suggested gains in thinking and memory. This led to the initiation of the PRECEDENT study.                                                                               |



| SURVEYOR<br>(NCT053588<br>21) | 2 | Huntington's<br>Disease<br>(Cognitive<br>Impairment) | 40 patients,<br>29 healthy<br>volunteers | Characterize cognitive impairment using HD-Cognitive Assessment Battery (HD-CAB) | Met primary endpoint of demonstratin g a significant difference in cognition between HD patients and healthy controls at baseline. A "small numerical difference" was observed between the Dalzanemdor and placebo groups on the HD-CAB composite score at Day 28, but the study was not powered to show statistical significance. |
|-------------------------------|---|------------------------------------------------------|------------------------------------------|----------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
|-------------------------------|---|------------------------------------------------------|------------------------------------------|----------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|

Note: Specific quantitative data (mean change from baseline, standard deviation, p-values) for the primary endpoints of the PRECEDENT, LIGHTWAVE, and DIMENSION trials have not been made publicly available in press releases or published literature beyond the statement that the trials failed to meet their primary endpoints.

# **Experimental Protocols**



A variety of validated cognitive assessment tools were used across the **Dalzanemdor** clinical trial program to measure different aspects of cognitive function.

#### **Key Cognitive Assessment Methodologies:**

- Wechsler Adult Intelligence Scale-IV (WAIS-IV) Coding Test: This subtest assesses
  processing speed, a key component of cognitive function. Participants are given a key that
  pairs numbers with symbols. They then have a limited amount of time to write the
  corresponding number for a series of symbols. The score is the number of correctly
  completed items within the time limit. The WAIS-IV is a standardized and widely used
  neuropsychological test.
- Symbol Digit Modalities Test (SDMT): Similar to the WAIS-IV Coding Test, the SDMT is a
  measure of processing speed, attention, and visual scanning. The test requires the
  participant to substitute numbers for abstract symbols using a reference key. The number of
  correct substitutions within a 90-second time limit is scored. It can be administered in both
  written and oral formats.
- Montreal Cognitive Assessment (MoCA): The MoCA is a brief screening tool for mild
  cognitive impairment. It assesses several cognitive domains, including attention and
  concentration, executive functions, memory, language, visuoconstructional skills, conceptual
  thinking, calculations, and orientation. The total possible score is 30, with a score of 26 or
  above generally considered normal.
- Scales for Outcomes in Parkinson's Disease-Cognition (SCOPA-COG): This is a dedicated
  instrument for assessing cognitive function in individuals with Parkinson's disease. It consists
  of 10 items that evaluate memory, attention, executive function, and visuospatial function.
  Scores range from 0 to 43, with higher scores indicating better cognitive performance.
- Repeatable Battery for the Assessment of Neuropsychological Status (RBANS): The RBANS
  is a brief neuropsychological battery that assesses five domains: immediate memory,
  visuospatial/constructional abilities, language, attention, and delayed memory. It is designed
  to be administered in approximately 30 minutes and is used to detect and characterize
  cognitive impairment.



HD-Cognitive Assessment Battery (HD-CAB): This battery of six tests was specifically
designed for use in clinical trials for Huntington's disease. The components include the
Symbol Digit Modalities Test, Paced Tapping, One Touch Stockings of Cambridge
(abbreviated), Emotion Recognition, Trail Making Test Part B, and the Hopkins Verbal
Learning Test.

# **Experimental and Logical Workflows**

The placebo-controlled Phase 2 trials for **Dalzanemdor** followed a standard randomized, double-blind, placebo-controlled design. This design is the gold standard for minimizing bias in clinical research.





Click to download full resolution via product page

Figure 2: Generalized Randomized Controlled Trial Workflow.

## Conclusion

The comprehensive analysis of the clinical trial data for **Dalzanemdor** in the context of cognitive function presents a clear, albeit disappointing, picture. While the initial hypothesis of



enhancing cognitive function through positive allosteric modulation of the NMDA receptor was scientifically plausible, the compound failed to demonstrate efficacy in well-controlled Phase 2 studies across multiple neurodegenerative diseases. The open-label studies, while showing some positive signals, were not sufficient to overcome the negative results of the larger, placebo-controlled trials.

The data from these studies, however, contribute valuable information to the field of neurodegenerative disease research. The detailed cognitive assessments and the rigorous trial designs provide important insights for future drug development programs targeting cognitive impairment. The discontinuation of the **Dalzanemdor** program underscores the significant challenges in developing effective treatments for these complex disorders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. catch-on.org [catch-on.org]
- 2. smchealth.org [smchealth.org]
- 3. thecarlatreport.com [thecarlatreport.com]
- 4. geriatrictoolkit.missouri.edu [geriatrictoolkit.missouri.edu]
- 5. scribd.com [scribd.com]
- To cite this document: BenchChem. [Dalzanemdor's Impact on Cognitive Function: A Meta-Analysis of Published Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11931302#meta-analysis-of-all-published-research-on-dalzanemdor-and-cognitive-function]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com